3-[(2-Chlorophenyl)methyl]azetidine hydrochloride
Description
Historical Development of Azetidine Chemistry
Azetidine chemistry traces its origins to the early 20th century, with the first synthesis of azetidine (C₃H₇N) reported in 1907 via Schiff base reactions involving aniline and aldehydes. The isolation of L-azetidine-2-carboxylic acid from Convallaria majalis in 1955 marked the discovery of naturally occurring azetidines, highlighting their role as proline analogs in plant biochemistry. Early synthetic efforts focused on β-lactam derivatives, such as 2-azetidinones, which became pivotal in antibiotic development following Alexander Fleming’s discovery of penicillin. The 1970s–1980s saw advances in regioselective synthesis, including the Paternò–Büchi reaction for azetidine derivatives, while modern methods employ transition-metal catalysis and strain-release strategies.
The evolution of azetidine synthesis is exemplified by methods such as:
- Reduction of β-lactams : Early routes used LiAlH₄ to reduce 2-azetidinones to azetidines.
- Epoxide aminolysis : Lanthanoid triflate-catalyzed ring-opening of cis-3,4-epoxy amines enabled efficient azetidine formation.
- Strain-release chemistry : Titanium-mediated reactions simplified access to NH-azetidines, critical for drug design.
Significance of Four-Membered Nitrogen Heterocycles in Medicinal Chemistry
Four-membered nitrogen heterocycles, particularly azetidines, occupy a unique niche due to their 25.4 kcal/mol ring strain —a balance between the instability of aziridines (27.7 kcal/mol) and the tractability of larger rings. This strain enhances reactivity while maintaining sufficient stability for pharmaceutical applications. Key medicinal applications include:
The 2-chlorophenyl substituent in 3-[(2-chlorophenyl)methyl]azetidine hydrochloride introduces steric and electronic effects that enhance binding to hydrophobic enzyme pockets, as seen in related antimicrobial azetidines. Its hydrochloride salt improves aqueous solubility, a critical factor in pharmacokinetics.
Position of this compound in Current Research
This compound (CAS 1354961-30-0) serves as a versatile intermediate in drug discovery, particularly for:
- Antimicrobial scaffolds : Analogous 3-arylazetidines exhibit activity against Staphylococcus aureus and Escherichia coli.
- Antiviral candidates : Chlorophenyl-substituted azetidines show selectivity against influenza A (H1N1) and coronaviruses.
- Polymer chemistry : Azetidine monomers enable controlled cationic ring-opening polymerization for biomaterials.
Recent synthetic breakthroughs, such as La(OTf)₃-catalyzed aminolysis and benzhydryl-protected displacement reactions, have streamlined access to 3-substituted azetidines like this compound. Its commercial availability (e.g., Sigma-Aldrich, BLD Pharm) underscores its utility in high-throughput screening libraries.
Ring Strain Considerations in Azetidine Research
The strain energy of azetidines governs their reactivity and stability:
$$ \text{Ring Strain (azetidine)} = 25.4 \, \text{kcal/mol} $$
$$ \text{Ring Strain (aziridine)} = 27.7 \, \text{kcal/mol} $$
$$ \text{Ring Strain (pyrrolidine)} = 6.2 \, \text{kcal/mol} $$
This strain facilitates:
- Nucleophilic ring-opening : Attack at C3 in this compound enables functionalization.
- Thermal stability : Unlike aziridines, azetidines resist decomposition at room temperature, aiding storage.
- Conformational rigidity : The chlorophenyl group restricts rotation, optimizing interactions with biological targets.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIOIMGREMFXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354961-30-0 | |
| Record name | 3-[(2-chlorophenyl)methyl]azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with azetidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of 2-chlorobenzyl chloride with azetidine, followed by the formation of the hydrochloride salt. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The 2-chlorophenyl group on the azetidine ring enables nucleophilic substitution. These reactions typically occur under basic conditions, where the chloride leaving group is replaced by nucleophiles like amines or alkoxides.
Key Features :
-
Reagents : Nucleophiles (e.g., amines, alkoxides), bases (e.g., NaOH, DBU).
-
Mechanism : The chlorophenyl group undergoes SN2 displacement due to its electrophilic nature.
Example : Reaction with pyrrolidine or piperidine under basic conditions yields substituted azetidine derivatives (e.g., 4c and 4e in Scheme 1 of ).
Ring-Opening Reactions
The four-membered azetidine ring is highly strained, making it susceptible to ring-opening under acidic or basic conditions. This reactivity is exploited in organic synthesis to form biologically active derivatives.
Conditions and Reagents :
Mechanism :
-
Acidic conditions protonate the azetidine nitrogen, weakening the ring and facilitating cleavage.
-
Basic conditions deprotonate nucleophilic species, promoting aza-Michael additions .
Oxidation and Reduction
While direct oxidation/reduction of the azetidine ring is less common, functional groups (e.g., esters, carbonyls) in derivatives may undergo such transformations.
Reagents and Conditions :
-
Oxidation : Potassium permanganate (KMnO₄) in acidic/basic media.
-
Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Mechanistic Insight :
-
Oxidation typically targets electron-rich moieties (e.g., esters), while reduction may alter carbonyl functionalities.
Salt Formation
The hydrochloride salt form of the compound is often prepared for improved stability and solubility.
Synthesis :
-
Reagents : Hydrochloric acid (HCl).
-
Mechanism : Protonation of the azetidine nitrogen forms the hydrochloride salt, enhancing crystallinity and handling .
Key Structural and Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃Cl₂N | |
| Molecular Weight | 218.12 g/mol | |
| Predicted Collision CCS | [M+H]+: 131.3 Ų, [M+Na]+: 141.2 Ų |
Scientific Research Applications
Biological Activities
Research indicates that 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride exhibits a variety of biological activities, making it a candidate for further investigation in therapeutic contexts:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, indicating its utility in combating bacterial infections.
- Anticancer Activity : Initial findings point to the compound's ability to modulate cellular pathways, potentially inhibiting cancer cell proliferation. The specific mechanisms remain under investigation, but interactions with enzymes or receptors are likely involved .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to inflammatory processes, similar to other azetidine derivatives that have shown promise in treating conditions like arthritis and other inflammatory disorders .
Synthesis and Industrial Applications
The synthesis of this compound typically involves several steps that can be optimized for industrial production. Techniques such as continuous flow processes may be employed to enhance yield and purity. The compound serves as a versatile building block in organic synthesis, with applications including:
- Drug Discovery : It is used as a precursor in the synthesis of more complex pharmaceutical agents.
- Polymer Synthesis : Its unique structure allows it to be incorporated into various polymeric materials.
- Catalysis : The compound may also function as a catalyst or chiral template in organic reactions .
Comparative Analysis with Related Compounds
To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Azetidine | Four-membered nitrogen-containing ring | Parent compound without substituents |
| 2-Chlorobenzylamine | Amino derivative of chlorobenzene | Lacks the azetidine ring |
| 3-Acetylazetidine | Acetylated derivative of azetidine | Different reactivity due to acetyl group |
| 1,4-Diarylazetidinone | Contains multiple aryl groups | Potent anticancer agents |
Case Studies and Research Findings
Recent research has highlighted various applications of azetidine derivatives, emphasizing their importance in medicinal chemistry:
- Antibacterial Activity : A study on azetidinone derivatives demonstrated their effectiveness against bacterial strains, suggesting that modifications to the azetidine core can enhance activity against resistant bacteria .
- Cancer Treatment : Another investigation found that certain azetidinone compounds exhibited significant antiproliferative effects on breast cancer cell lines, indicating potential pathways for therapeutic development .
- Inflammation Modulation : Compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase enzymes, which are key targets in managing pain and inflammation-related disorders .
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Positional Isomers: 3-(4-Chlorophenyl)azetidine Hydrochloride
- Molecular Formula : C₉H₉ClN·HCl
- Molecular Weight : 196.09 g/mol
- Key Difference : The chlorine atom is para-substituted on the phenyl ring rather than ortho.
- Impact : Para-substitution often enhances steric accessibility for receptor binding compared to ortho-substitution, which may hinder interactions due to proximity to the azetidine ring. This isomer has been cataloged (CAS RN: 7606-31-7) but lacks reported bioactivity data in the evidence .
Substituent Variation: 3-[(2-Methylphenyl)methyl]azetidine Hydrochloride
- Molecular Formula : C₁₁H₁₆ClN
- Molecular Weight : 197.71 g/mol
- Key Difference : A methyl group replaces chlorine at the phenyl 2-position.
- Impact : The methyl group’s electron-donating nature may reduce electrophilic reactivity compared to chlorine. This could decrease metabolic stability but improve solubility due to lower molecular weight .
Functional Group Modification: 3-(4-Chlorophenoxy)azetidine Hydrochloride
- Molecular Formula: C₁₀H₁₃Cl₂NO₂
- Molecular Weight : 262.13 g/mol
- Key Difference: A phenoxy group (oxygen-linked phenyl) replaces the benzyl group.
- However, the larger molecular weight may reduce blood-brain barrier penetration compared to the target compound .
Halogen-Substituted Analogs: 3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride
- Molecular Formula: C₁₀H₁₂FNO·HCl
- Molecular Weight : 217.67 g/mol
- Key Difference: Fluorine replaces chlorine, and the substituent is phenoxy-methyl.
- Impact : Fluorine’s smaller size and higher electronegativity may improve metabolic stability and bioavailability. Fluorinated analogs are often prioritized in drug development for these properties .
Antimicrobial Activity
The compound CDFII (a structurally distinct indole derivative with a 2-chlorophenyl group) demonstrated synergistic activity with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the 2-chlorophenyl moiety may enhance antimicrobial efficacy, though this requires validation for azetidine derivatives.
Neuroprotective Effects
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, an analog with a bulkier naphthalene group, attenuated oxidative stress and mitochondrial dysfunction in SH-SY5Y neuronal cells.
Data Table: Structural and Physical Comparisons
Biological Activity
3-[(2-Chlorophenyl)methyl]azetidine hydrochloride is a synthetic compound belonging to the azetidine class, characterized by its unique four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C10H13Cl2N
- Molecular Weight : 220.12 g/mol
- CAS Number : 1354961-30-0
The compound is synthesized through the reaction of 2-chlorobenzyl chloride with azetidine in the presence of a base, typically sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The hydrochloride salt is formed by treating the product with hydrochloric acid.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction often involves binding to enzymes or receptors, which can lead to the inhibition or activation of various biological pathways. Ongoing research aims to elucidate the exact molecular targets and pathways involved in its action.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, studies have shown that derivatives of azetidine compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific case studies have reported on the cytotoxic effects of similar azetidine derivatives on various cancer cell lines, indicating a promising avenue for further research in oncology .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Azetidine | Four-membered ring | Basic scaffold for various derivatives |
| 2-Chlorobenzylamine | Aromatic amine | Antimicrobial activity |
| Aziridine | Three-membered ring | Higher ring strain; different reactivity |
The combination of the azetidine ring and chlorophenyl group in this compound provides distinct chemical reactivity and potential biological activity that may not be present in simpler analogs.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of azetidine derivatives, including this compound:
- Antibacterial Activity Study :
- Cytotoxicity Assays :
- Mechanistic Studies :
Q & A
Q. What are the recommended synthetic routes for 3-[(2-Chlorophenyl)methyl]azetidine hydrochloride, and how can reaction efficiency be optimized?
A common approach involves multi-step synthesis starting with o-chlorobenzaldehyde derivatives. For example, oxime intermediates can be generated under alkaline conditions, followed by chlorination and cyclization steps using reagents like phosphorus pentachloride . To optimize efficiency, employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, stoichiometry) and identify optimal conditions. Computational tools like quantum chemical reaction path searches can reduce trial-and-error experimentation .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. For salts like hydrochlorides, ion chromatography or titrimetry can validate counterion stoichiometry . Always cross-validate results with mass spectrometry (MS) to detect trace impurities .
Q. How should solubility and stability be evaluated under varying experimental conditions?
Conduct systematic solubility studies in polar (e.g., water, methanol) and non-polar solvents (e.g., dichloromethane) using gravimetric or spectrophotometric methods. Stability assessments should include accelerated degradation studies under acidic, basic, oxidative, and thermal stress conditions, monitored via HPLC or UV-Vis spectroscopy .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Refer to Safety Data Sheets (SDS) for hazard identification, including skin/eye irritation risks and respiratory precautions. Use fume hoods, personal protective equipment (PPE), and inert atmosphere techniques for moisture-sensitive reactions . Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms involving this compound?
Density Functional Theory (DFT) calculations can map energy profiles for key steps like azetidine ring formation or chlorophenyl substitution. Pair this with in situ spectroscopic monitoring (e.g., FTIR, Raman) to validate intermediates. Institutions like ICReDD integrate machine learning to prioritize reaction pathways, reducing computational costs .
Q. What methodologies address contradictions in thermodynamic vs. kinetic data for this compound?
Use factorial design experiments to isolate variables (e.g., catalyst loading, solvent polarity) influencing reaction outcomes. For example, a 2³ factorial design can resolve discrepancies between theoretical (DFT-predicted) and observed yields. Statistical tools like ANOVA identify significant factors, while sensitivity analysis quantifies error margins .
Q. How can researchers optimize heterogeneous catalytic systems for scalable synthesis?
Screen catalysts (e.g., Pd/C, zeolites) using high-throughput experimentation (HTE) platforms. Characterize catalyst surfaces via BET, XRD, or TEM to correlate activity with physicochemical properties. Kinetic modeling (e.g., Langmuir-Hinshelwood) helps predict rate-limiting steps under flow chemistry conditions .
Q. What strategies identify synergistic effects between this compound and biological targets?
Employ molecular docking simulations to predict binding affinities with receptors (e.g., GPCRs, ion channels). Validate via in vitro assays (e.g., radioligand binding, calcium flux) and structure-activity relationship (SAR) studies. For neurological targets, combine patch-clamp electrophysiology with behavioral models in relevant organisms .
Q. How should waste containing this compound be managed to comply with environmental regulations?
Neutralize hydrochloride salts with aqueous bicarbonate, followed by adsorption onto activated carbon or clay. Partner with certified waste management firms for incineration at >850°C to ensure complete decomposition of aromatic byproducts. Document disposal procedures per REACH and EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
